molecular formula C12H14N4OS B8337865 Cdc7-IN-15

Cdc7-IN-15

Cat. No.: B8337865
M. Wt: 262.33 g/mol
InChI Key: YFQSICRYULKECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdc7-IN-15 is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

2,2-dimethyl-6-(5-methyl-1H-pyrazol-4-yl)-1,3-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N4OS/c1-6-7(5-13-16-6)9-4-8-10(18-9)11(17)15-12(2,3)14-8/h4-5,14H,1-3H3,(H,13,16)(H,15,17)

InChI Key

YFQSICRYULKECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(N3)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-5-bromothiophene-2-carboxamide (1.99 g, 9.0 mmol), 2,2-dimethoxypropane (10 mL), CSA (209 mg, 0.90 mmol), MgSO4 (2.17 g, 18 mmol) and DMA (10 mL) was stirred at 90° C. for 2 h. After removal of MgSO4 by filtration, saturated aqueous NaHCO3 was added to the filtrate. The organic materials were extracted with EtOAc. The combined extracts were washed with water and brine, dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, a brown crystalline solid was obtained. A flask was charged with this solid, tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (6.0 g, 19.5 mmol), sodium carbonate (2.3 g, 38.3 mmol), 1,2-dimethoxyethane (30 mL) and water (15 mL). The flask was purged with argon. Then, 1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane adduct (626 mg, 0.766 mmol) was added to the mixture. The flask was purged with argon again. After stirring at 100° C. for 3.5 h, 8 M aqueous NaOH (2.0 mL) was added. After stirring at 100° C. for 1 h, the organic materials were extracted with EtOAc/THF. The combined extracts were dried over Na2SO4 and filtered. After removal of the solvent at reduced pressure, the residue was purified by column chromatography (Purif, silica gel, EtOAc to 90:10 EtOAc/MeOH) to give the title compound (1.97 g, 86%) as a brown solid:
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane
Quantity
626 mg
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2,2-dimethyl-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (522 mg, 2 mmol), tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.85 g, 6.00 mmol), cesium carbonate (3.26 g, 10.0 mmol), 1,2-dimethoxyethane (20 mL) and water (5 mL) was purged with argon. Then, 1,1′-bis(diphenylphosphino) ferrocenepalladium (II) dichloride dichloromethane adduct (163 mg, 0.20 mmol) was added, and the mixture was purged with argon again. The mixture was refluxed for 2 h. Then, sodium carbonate (636 mg, 6.00 mmol) was added. After 30 min, 8 M NaOH (1.5 mL, 12 mmol) was added. After 3 h, the mixture was cooled to room temperature, and poured into water (100 mL) and EtOAc (200 mL). The insoluble materials were filtered off, and the organic layer was collected from the filtrate. This organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residual oil was purified by column chromatography (Purif, silica gel, 95:5 hexane/EtOAc to EtOAc), then triturated with EtOAc, and the precipitate was collected by filtration to afford the title compound (312 mg, 60%) as a pale yellow solid:
Name
6-bromo-2,2-dimethyl-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Quantity
522 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1′-bis(diphenylphosphino) ferrocenepalladium (II) dichloride dichloromethane
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
636 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
60%

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